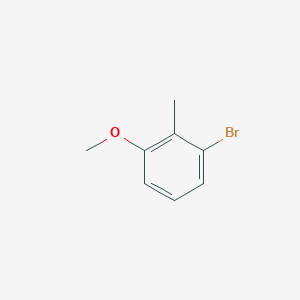

1-Bromo-3-methoxy-2-methylbenzene

Description

Contextualization within Halogenated Aromatic Ethers Research

Halogenated aromatic ethers are a broad class of compounds characterized by an aromatic ring linked to an ether group and bearing at least one halogen atom. This class includes substances with significant industrial applications, such as polybrominated diphenyl ethers (PBDEs), which have been used as flame retardants. wikipedia.org Research in this area is extensive, focusing on the synthesis, reactivity, and biological activity of these molecules.

The development of new synthetic methods for creating halogenated cyclic ethers and other aromatic ethers is an active field of research. acs.orgnih.gov Methodologies like stereoselective intramolecular halo-etherification and base-catalyzed halogen transfer for C-H etherification highlight the ongoing effort to access these structures efficiently. acs.orgnih.gov 1-Bromo-3-methoxy-2-methylbenzene fits within this context as a specific example of a brominated anisole (B1667542) derivative. Its study contributes to the understanding of how multiple substituents influence the chemical behavior of the aromatic ring, particularly in electrophilic substitution and cross-coupling reactions. msu.edu

Significance in Contemporary Synthetic Strategies and Chemical Transformations

The utility of this compound in synthetic chemistry stems from the distinct reactivity of its functional groups. The bromine atom serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. It can also be a site for metal-halogen exchange to generate organometallic reagents.

The methoxy (B1213986) and methyl groups on the aromatic ring are directing groups in electrophilic aromatic substitution reactions. msu.edu The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions, while the methyl group is a weaker activator, also directing ortho and para. msu.edu The interplay of these groups, along with the steric hindrance they provide, allows for regioselective transformations on the benzene (B151609) ring.

This compound is considered a useful intermediate for creating more complex molecules, including organic fluorine intermediates and materials for electronic chemistry. allgreenchems.com The ability to selectively modify the molecule at the bromine position, or on the aromatic ring itself, makes it a valuable precursor in multi-step synthetic sequences aimed at producing high-value chemical products.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value |

| CAS Number | 31804-36-1 |

| Molecular Formula | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol sigmaaldrich.com |

| Physical Form | Solid allgreenchems.com |

| Storage | Store in a sealed container in a cool, dry place. allgreenchems.com |

Synthetic Relevance

The functional groups of this compound allow for a range of chemical transformations crucial for building complex molecules.

| Reaction Type | Description |

| Electrophilic Aromatic Substitution | The methoxy and methyl groups activate the ring towards electrophilic attack. The substitution pattern is influenced by the directing effects of these groups. msu.edu |

| Cross-Coupling Reactions | The bromine atom can participate in various metal-catalyzed cross-coupling reactions to form new bonds. |

| Metal-Halogen Exchange | The bromo group can be exchanged with a metal (e.g., lithium or magnesium) to form an organometallic reagent, which can then react with various electrophiles. |

| Nucleophilic Aromatic Substitution | While less common for aryl bromides unless highly activated, this reaction could potentially be explored under specific conditions. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMVNLFBEJAXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594252 | |

| Record name | 1-Bromo-3-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31804-36-1 | |

| Record name | 1-Bromo-3-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Pathways

Strategies for Regioselective Synthesis

The synthesis of a specific polysubstituted benzene (B151609) isomer like 1-Bromo-3-methoxy-2-methylbenzene requires careful control over the regioselectivity of the reactions. The precursor for such a synthesis would likely be 3-methylanisole (B1663972) (also known as 3-methoxytoluene). The challenge lies in directing the incoming electrophile (bromine) to the desired position amidst multiple possible sites of reaction on the aromatic ring.

Electrophilic aromatic substitution (EAS) is the most common method for introducing a bromine atom onto an aromatic ring. nih.gov This process involves an electrophile, in this case, an activated bromine species, attacking the electron-rich benzene ring. lumenlearning.com

The bromination of aromatic compounds often requires a catalyst to activate the bromine molecule (Br₂), making it a more potent electrophile. lumenlearning.com For activated rings, such as anisoles, the reaction can sometimes proceed without a catalyst, though catalysts are typically used to improve reaction rates and control selectivity. pearson.comyoutube.com

Common catalyst systems and reagents include:

Molecular Bromine (Br₂) with a Lewis Acid: A traditional method involves using Br₂ with a Lewis acid catalyst like iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, creating a more electrophilic bromine species that can be attacked by the benzene ring. lumenlearning.comyoutube.com

N-Bromosuccinimide (NBS): NBS is a versatile reagent for regioselective bromination. nih.gov It can be used with a catalyst or under specific conditions (e.g., with silica (B1680970) gel) to achieve high selectivity, often favoring para-substitution. nih.gov

Tetrabutylammonium Tribromide (Bu₄NBr₃): This reagent has been shown to be effective for the bromination of substituted benzoic acids, which can be precursors to the target molecule. For example, it was used to synthesize 4-bromo-1-methoxy-2-methylbenzene from 4-methoxy-2-methylbenzoic acid. rsc.org

Hypervalent Iodine Reagents: Advanced methods utilize λ3-iodanes in combination with Br₂. These systems can rapidly brominate even deactivated aromatic substrates and can be used in catalytic amounts. chemrxiv.org

The choice of solvent and temperature also plays a critical role. Chlorinated solvents are common, and reactions are often run at room temperature or below to minimize side reactions. chemrxiv.org

Table 1: Catalyst Systems for Aromatic Bromination

| Catalyst/Reagent | Typical Substrate | Key Features |

| Br₂ / FeBr₃ | General Aromatics | Standard, strong electrophile generation. lumenlearning.com |

| N-Bromosuccinimide (NBS) | Activated Aromatics | Milder, can offer high regioselectivity. nih.gov |

| Bu₄NBr₃ | Substituted Benzoic Acids | Effective for specific functionalized precursors. rsc.org |

| I(III) Reagents / Br₂ | Deactivated Aromatics | High reactivity, catalytic options available. chemrxiv.org |

When a benzene ring has more than one substituent, the position of further substitution is determined by the electronic properties of the existing groups. ualberta.ca Both the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are classified as activating groups and ortho-, para-directors. libretexts.orgquora.com

Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group. libretexts.org The oxygen atom, through its lone pairs, donates electron density to the aromatic ring via resonance (a +M effect). organicchemistrytutor.com This significantly increases the electron density at the positions ortho and para to the methoxy group, making them highly susceptible to electrophilic attack. organicchemistrytutor.com

Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group. quora.com It donates electron density primarily through an inductive effect (+I effect) and hyperconjugation. quora.com

In a precursor molecule like 3-methylanisole (where the methoxy group is at C1 and the methyl group at C3), the directing effects are as follows:

The methoxy group at C1 strongly directs incoming electrophiles to positions C2, C4, and C6.

The methyl group at C3 directs incoming electrophiles to positions C2, C4, and C6.

In this case, both groups reinforce the activation of the C2, C4, and C6 positions. Therefore, direct bromination of 3-methylanisole would be expected to yield a mixture of 2-bromo-, 4-bromo-, and 6-bromo-3-methylanisole, with the major product often being the para-isomer (4-bromo) due to reduced steric hindrance. doubtnut.com

Table 2: Directing Effects of Substituents

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |

| Methoxy (-OCH₃) | +M (Resonance) > -I (Inductive) | Strongly Activating | Ortho, Para libretexts.orgorganicchemistrytutor.com |

| Methyl (-CH₃) | +I (Inductive), Hyperconjugation | Weakly Activating | Ortho, Para quora.com |

Achieving the synthesis of a specific isomer like this compound often requires multi-step strategies or highly selective reagents, as direct bromination of a simple precursor like 3-methylanisole is unlikely to yield the desired product cleanly. doubtnut.comsciencemadness.org The challenge is to overcome the inherent directing effects of the substituents.

Strategies for controlling regioselectivity include:

Use of Blocking Groups: A position that is normally highly reactive can be temporarily blocked with a functional group (e.g., a sulfonic acid group), forcing the bromination to occur at a different site. The blocking group can then be removed in a subsequent step.

Multi-step Synthesis: A more common approach involves starting with a molecule that has substituents in a different arrangement or using reactions that proceed via different mechanisms. For instance, one might start with 3-methoxyaniline, perform a Sandmeyer reaction to introduce a different functional group, and then modify the substituents to arrive at the final product. sciencemadness.org

Catalyst and Reagent Selection: As mentioned, specialized reagents like NBS in specific solvent systems or bulky brominating agents can enhance selectivity for one isomer over another, often by exploiting subtle steric or electronic differences. nih.gov For example, zeolites have been used to induce high para-selectivity in the bromination of toluene-like substrates. nih.gov

The synthesis of this compound specifically highlights the difficulties in electrophilic substitution. The desired product has the bromine atom ortho to the methyl group but meta to the powerful methoxy director. This substitution pattern is disfavored in a standard electrophilic bromination of 3-methylanisole. Therefore, its synthesis would likely rely on a more complex pathway, possibly starting from a precursor where the substitution pattern is already established, such as 3-methoxy-2-methylaniline, followed by a Sandmeyer (diazotization) reaction to introduce the bromine.

It is important to distinguish This compound , which has a bromine atom on the aromatic ring, from its isomer 1-(Bromomethyl)-3-methoxy-2-methylbenzene . The latter compound contains a bromomethyl group (-CH₂Br), where the bromine is attached to the methyl group. This benzylic bromide is not susceptible to electrophilic aromatic substitution but is highly reactive in nucleophilic substitution reactions. While the title compound of this article does not possess this moiety, understanding the reactivity of this related isomer is crucial in the broader context of substituted benzene chemistry.

The carbon atom in a bromomethyl group is electrophilic and readily attacked by nucleophiles in an Sₙ2 reaction, displacing the bromide ion. chemguide.co.uk This makes compounds like 1-(Bromomethyl)-3-methoxy-2-methylbenzene valuable alkylating agents.

Reaction with Amines: Ammonia, primary, and secondary amines can act as nucleophiles, attacking the benzylic carbon to form new carbon-nitrogen bonds. chemguide.co.ukchemistryguru.com.sglibretexts.org This reaction is a fundamental method for synthesizing primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.ukyoutube.com The initial reaction of an amine with the bromomethyl compound yields an ammonium salt, which is then deprotonated to give the corresponding substituted amine. libretexts.org

Reaction with Thiols: Thiols are excellent nucleophiles for Sₙ2 reactions. They can be deprotonated by a base to form highly nucleophilic thiolate anions, which then readily displace the bromide from the bromomethyl group to form thioethers (sulfides). youtube.com This method is efficient for creating carbon-sulfur bonds. youtube.comnih.gov

Reaction with Alkoxides: Alkoxide ions (RO⁻), generated by deprotonating alcohols, are strong nucleophiles that can react with the bromomethyl group to form ethers. This reaction is an extension of the Williamson ether synthesis.

Table 3: Nucleophilic Substitution Reactions of a Bromomethyl Moiety

| Nucleophile | Reagent Example | Product Type |

| Amine | Ethylamine (CH₃CH₂NH₂) | Substituted Amine |

| Thiol | Ethanethiol (CH₃CH₂SH) | Thioether (Sulfide) |

| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | Ether |

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

Formation of Diverse Substituted Benzene Derivatives

The structural arrangement of this compound, featuring a bromine atom, a methoxy group, and a methyl group on the benzene ring, offers multiple avenues for the synthesis of a wide array of polysubstituted benzene derivatives. The reactivity of each functional group can be strategically exploited to introduce new substituents and build molecular complexity.

The bromo group is a key handle for introducing a variety of functionalities through metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with arylboronic acids can replace the bromine with a new aryl or heteroaryl group, creating biaryl structures. Similarly, Sonogashira coupling with terminal alkynes introduces alkynyl moieties, while Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds with various amines. These reactions are foundational for creating complex molecules from the aryl bromide starting point.

Furthermore, the existing substituents—methoxy and methyl—are ortho, para-directing groups, while the bromo group is a deactivating ortho, para-director. This electronic landscape guides the position of subsequent electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions. sciencemadness.org The interplay between the activating and deactivating nature of these groups, along with steric hindrance from the 2-methyl group, allows for regioselective introduction of new functional groups onto the aromatic ring. For example, nitration would likely be directed to the positions ortho and para to the activating methoxy and methyl groups, while considering the steric bulk. By carefully choosing the reaction sequence, a diverse range of polysubstituted benzenes can be systematically prepared. sciencemadness.orggoogle.com

Table 1: Potential Synthetic Transformations from this compound

| Reaction Type | Reagents | Potential Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | ArB(OH)₂ / Pd catalyst / Base | Aryl-substituted derivative |

| Sonogashira Coupling | Terminal alkyne / Pd, Cu catalysts / Base | Alkynyl-substituted derivative |

| Buchwald-Hartwig Amination | R₂NH / Pd catalyst / Base | Amino-substituted derivative |

| Nitration | HNO₃ / H₂SO₄ | Nitro-substituted derivative |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acyl-substituted derivative |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, with this compound serving as an excellent substrate for such transformations.

Palladium-Catalyzed Carbene Coupling and C-H Activation

Palladium catalysis is at the forefront of modern organic synthesis, enabling reactions that proceed with high efficiency and selectivity. Among these, reactions involving carbene intermediates and direct C-H bond activation are of significant interest for their atom economy and novel bond-forming capabilities.

The mechanism of palladium-catalyzed reactions involving carbene intermediates often begins with the formation of a palladium-carbene species. These high-energy intermediates are pivotal in a variety of transformations. nih.govrsc.org The general catalytic cycle for C-H activation typically involves the cleavage of a C-H bond to form a C-metal bond, often facilitated by a directing group on the substrate. nih.govnih.gov

Two primary mechanistic pathways are generally considered for palladium-catalyzed C-H activation: a Pd(II)/Pd(0) cycle and a Pd(II)/Pd(IV) cycle. nih.govacs.org In the Pd(II)/Pd(0) pathway, a Pd(II) salt catalyzes a ligand-directed C-H activation to generate a cyclopalladated intermediate. nih.gov This intermediate can then react with a coupling partner, followed by reductive elimination to yield the product and a Pd(0) species, which is then re-oxidized to Pd(II) to continue the cycle. nih.gov

Alternatively, the Pd(II)/Pd(IV) pathway involves the oxidation of the initial palladacycle to a high-valent Pd(IV) species. acs.org Subsequent reductive elimination from this Pd(IV) intermediate forms the desired bond and regenerates the active Pd(II) catalyst. nih.govacs.org In some cases, the C-H activation step is proposed to occur via a concerted metalation-deprotonation (CMD) mechanism, where the C-H bond is cleaved in a single step involving the metal center and a base. acs.orgox.ac.uk The participation of solvent molecules, such as water, can facilitate this process by acting as a proton shuttle in a general base mechanism. ox.ac.uk

Palladium-catalyzed cross-coupling reactions involving aryl bromides are known for their broad substrate scope and tolerance of a wide range of functional groups. This compatibility is crucial for the synthesis of complex molecules without the need for extensive protecting group strategies. Reactions with aryl iodides and bromides often proceed efficiently, even under ligand-free conditions with a simple Pd(OAc)₂ catalyst, while less reactive aryl chlorides may require more specialized and electron-rich phosphine (B1218219) ligands. rsc.org

A variety of functional groups are well-tolerated in these systems. Studies on related C-H functionalizations and cross-coupling reactions have shown that groups such as esters, ketones, ethers, and even other halides (like fluorine and chlorine) can be present on the aryl bromide substrate without interfering with the reaction. rsc.org However, the electronic properties of the substituents can influence reactivity; electron-donating groups on the aryl bromide can sometimes accelerate the reaction, while strong electron-withdrawing groups may have varied effects depending on the specific reaction. rsc.org Steric hindrance near the bromine atom, such as in ortho-substituted aryl bromides, can slow the rate of reaction but does not typically prevent it.

Table 2: Functional Group Compatibility in Palladium-Catalyzed Reactions of Aryl Bromides

| Functional Group | Compatibility | Notes |

|---|---|---|

| Esters | Good | Generally well-tolerated. |

| Ketones | Good | Compatible with many catalytic systems. |

| Ethers (e.g., methoxy) | Good | Well-tolerated and can act as directing groups. |

| Nitriles | Moderate | Can be tolerated but may require specific conditions. |

| Other Halides (F, Cl) | Good | Often remain intact, allowing for sequential couplings. |

| Alkyl groups | Good | Generally inert and well-tolerated. |

Applications in Fused Ring System Synthesis (e.g., Benzo[b]furans)

A significant application of palladium-catalyzed reactions of aryl halides is in the construction of fused heterocyclic ring systems, such as benzo[b]furans. These motifs are prevalent in natural products and pharmaceuticals. One powerful strategy involves a palladium-catalyzed domino reaction, for example, between an o-halophenol and a terminal alkyne. researchgate.net

A common pathway is the Sonogashira coupling of an o-iodophenol with an alkyne, followed by an intramolecular cyclization (heteroannulation) to form the 2-substituted benzofuran (B130515). researchgate.netorganic-chemistry.org This process forms a C-C bond and a C-O bond in a single operation. Detailed studies have shown that an acyclic coupling product is often an intermediate, which then undergoes cyclization to the benzofuran. researchgate.net Palladium nanoparticles have also been employed as recyclable catalysts for this transformation. organic-chemistry.org

More advanced methods involve direct C-H activation. For instance, palladium can catalyze the reaction of phenols with olefins or the direct arylation of a pre-existing benzofuran ring with an aryl halide. rsc.org In the context of building the ring from scratch, a palladium(0)-catalyzed cascade reaction between an alkynyl-substituted benzyne (B1209423) precursor and an aryl halide can efficiently generate 2,3-disubstituted benzofurans. nih.gov These methods showcase the power of palladium catalysis to assemble complex fused rings from simple precursors through C-H activation and cross-coupling pathways.

Copper-Catalyzed Methoxylation of Aryl Bromides

Copper-catalyzed reactions offer a cost-effective and environmentally benign alternative to palladium for certain transformations. The methoxylation of aryl bromides to form aryl methyl ethers (anisoles) is a key example of such a process. organic-chemistry.orgtue.nl

Detailed research has shown that this reaction can be performed efficiently using various copper catalysts. Optimization studies have identified CuBr as a highly effective catalyst, often used in combination with a ligand and a base in a suitable solvent. organic-chemistry.org A study investigating numerous reaction parameters found that the reaction of unactivated aryl bromides with sodium methoxide proceeds via an electron transfer mechanism that involves a cuprate-like intermediate. tue.nluu.nl

The choice of ligand is critical for reaction efficiency. N,N'-disubstituted oxalamides, such as BHMPO, have been identified as superior ligands that promote the reaction under mild conditions. organic-chemistry.orgacs.org Another effective system uses a CuCl₂/2,2'-bipyridine catalyst precursor. researchgate.net A notable advancement is the use of 9-BBN-OMe as the methoxylating agent, which is a neutral and non-toxic reagent that helps prevent side reactions like transesterification. organic-chemistry.org The substrate scope is broad, with good to excellent yields obtained for aryl bromides bearing both electron-donating and electron-withdrawing substituents. organic-chemistry.orgresearchgate.net

Table 3: Research Findings on Copper-Catalyzed Methoxylation of Aryl Bromides

| Catalyst System | Ligand | Methoxylating Agent | Key Findings | Reference |

|---|---|---|---|---|

| CuBr | BHMPO | 9-BBN-OMe | Mild conditions, broad substrate scope, prevents side reactions. | organic-chemistry.orgacs.org |

| Copper(I) | None | NaOMe | Proceeds via a cuprate-like intermediate and electron transfer mechanism. | tue.nl |

| CuCl₂ | 2,2'-bipyridine | NaOMe | Air-tolerant, simple, and highly efficient for (hetero)aryl bromides. | researchgate.net |

Palladium-Catalyzed Coupling with Thiols and Secondary Phosphines

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds. In the context of this compound, these reactions provide efficient pathways to introduce sulfur and phosphorus moieties, which are prevalent in pharmaceuticals and materials science.

The coupling of aryl halides with thiols to form aryl thioethers is a well-established transformation. Research has shown that palladium catalysts, particularly those supported by specific phosphine ligands, are highly effective. For instance, the use of Pd(OAc)₂ with 1,1′-bis(diisopropylphosphino)ferrocene has been reported as a general and efficient catalyst system for the cross-coupling of a wide range of aryl halides with both aliphatic and aromatic thiols. mit.eduresearchgate.net This system demonstrates broad substrate scope, accommodating various functional groups. mit.edu While early methods often relied on bidentate phosphine ligands to prevent catalyst deactivation by the strongly binding thiolates, more recent studies have demonstrated that monophosphine ligands can lead to even more effective catalysis, allowing for reactions at lower temperatures and with soluble bases. nih.gov

Similarly, the palladium-catalyzed coupling of aryl halides with secondary phosphines offers a direct route to valuable phosphine derivatives. The same catalyst system, Pd(OAc)₂/1,1′-bis(diisopropylphosphino)ferrocene, has proven effective for this transformation as well. mit.edusci-hub.se The reaction conditions can be optimized by careful selection of the base and solvent, with combinations like sodium t-butoxide in toluene (B28343) or cesium carbonate in dioxane showing high efficacy. sci-hub.se These methods have been successfully applied to ortho-substituted aryl halides and even allow for chemoselective phosphination of dihaloarenes. sci-hub.se The development of catalysts that can facilitate the coupling of aryl chlorides, which are typically less reactive than bromides, highlights the advancements in this field. sci-hub.senih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Catalyst System | Key Features |

| Thiols | Pd(OAc)₂ / 1,1′-bis(diisopropylphosphino)ferrocene | Broad substrate scope, applicable to aryl bromides and chlorides. mit.edu |

| Thiols | Pd catalyst with monophosphine ligands | Enables reactions at room temperature with soluble bases. nih.gov |

| Secondary Phosphines | Pd(OAc)₂ / 1,1′-bis(diisopropylphosphino)ferrocene | General method for coupling with aryl bromides and chlorides. mit.edusci-hub.se |

Ligand-Free Cross-Coupling Approaches

While phosphine ligands play a crucial role in many palladium-catalyzed reactions, the development of ligand-free cross-coupling methods is an area of growing interest due to the potential for simplified reaction conditions and reduced costs. These approaches often rely on the intrinsic catalytic activity of palladium species or the use of other additives to facilitate the catalytic cycle.

For Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds, heterogeneous palladium catalysts are being explored to simplify product purification and minimize metal contamination. ethz.ch Metal-Organic Frameworks (MOFs) containing phosphine functionalities have been investigated as a way to create molecularly defined heterogeneous catalysts that can operate under the mild conditions typical of Suzuki-Miyaura reactions. ethz.ch

In the realm of C-S bond formation, some protocols have emerged that utilize copper catalysts, such as Cu₂O with a specific ligand, to couple thiols with aryl halides under relatively mild conditions. researchgate.net While not strictly "ligand-free" in the sense of having no coordinating species, these methods move away from the traditional, often air-sensitive and expensive, phosphine ligands used with palladium.

Radical Reactions and Their Synthetic Utility

Radical reactions offer alternative pathways for the functionalization of this compound, particularly at the benzylic position of the methyl group.

Benzylic Bromination via N-Bromosuccinimide (NBS)

Benzylic bromination is a classic transformation that introduces a reactive handle onto an aromatic ring. N-Bromosuccinimide (NBS) is the reagent of choice for this reaction, which proceeds via a free radical mechanism. ucla.eduwikipedia.org The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux or irradiation. wikipedia.org

The mechanism involves the abstraction of a hydrogen atom from the benzylic methyl group to form a stabilized benzyl (B1604629) radical. This radical then reacts with NBS to yield the brominated product, 1-(bromomethyl)-3-methoxy-2-methylbenzene, and a succinimidyl radical, which continues the radical chain. It is important to control the reaction conditions, as NBS can also participate in electrophilic aromatic bromination, particularly in polar solvents. mdma.ch For instance, using acetonitrile (B52724) as the solvent with NBS tends to favor nuclear bromination on the aromatic ring of methyl anisoles rather than benzylic bromination. mdma.ch

Table 2: Typical Conditions for Benzylic Bromination with NBS

| Reagent | Initiator | Solvent | Temperature | Typical Yield |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ or CH₂Cl₂ | 40–80°C (Reflux) | 65–80% |

Oxidative Bromination Techniques

Oxidative bromination represents an alternative to using elemental bromine for the introduction of a bromine atom onto the aromatic ring. These methods generate an electrophilic bromine species in situ from a bromide source and an oxidant. researchgate.net This approach is often considered more environmentally benign as it can avoid the direct handling of hazardous liquid bromine. researchgate.net

Various oxidants can be employed, including hydrogen peroxide, often in the presence of a catalyst. researchgate.net For hydroxy aromatic compounds, vanadium complexes have been shown to be efficient catalysts for oxidative bromination using potassium bromide and hydrogen peroxide. researchgate.net While this section focuses on techniques that could be applied to this compound, specific examples for this exact substrate are less common in the literature, which more frequently details the bromination of activated systems like phenols. The principles, however, remain relevant for the synthesis of bromo-substituted methoxy-methylbenzenes.

Other Advanced Synthetic Transformations

Beyond coupling and radical reactions, other transformations are crucial for modifying the structure of this compound and its derivatives.

Reduction of the Bromomethyl Group to a Methyl Group (e.g., using LiAlH₄)

The bromomethyl group, introduced via benzylic bromination, is a versatile functional group that can be further transformed. One important reaction is its reduction back to a methyl group. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reduction provides a method for protecting the methyl group, allowing for other transformations on the molecule, and then deprotecting it. The bromomethyl group is susceptible to nucleophilic substitution, and its reduction to a methyl group is a key step in multi-step syntheses where the reactivity of the benzylic position needs to be temporarily masked.

Oxidation of the Methoxy Group to Carbonyl Compounds (e.g., Aldehydes)

The direct, single-step oxidation of the methoxy group in this compound to a formyl group is not a conventional or widely reported synthetic transformation. The C(sp³)–H bonds of an aromatic methoxy group are generally unreactive towards selective oxidation into a carbonyl group under standard conditions. The presence of a more readily oxidizable benzylic methyl group on the same ring further complicates any potential for selective direct oxidation.

Therefore, achieving the net conversion of the methoxy group's position to an aldehyde functionality necessitates an indirect, multi-step synthetic pathway. The most chemically feasible approach involves the demethylation of the methoxy ether to a phenol (B47542), followed by the introduction of a formyl group onto the aromatic ring through established formylation reactions.

Synthetic Pathway via Demethylation and Formylation

The logical synthetic sequence to generate an aldehyde from this compound involves two primary stages:

Ether Cleavage (Demethylation): The initial step is the cleavage of the methyl ether to unmask the corresponding phenol, 2-Bromo-6-methylphenol (B84823) . This transformation is commonly achieved using potent Lewis acids such as boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr).

Formylation of the Phenolic Intermediate: With the highly activating hydroxyl group present, the resulting 2-Bromo-6-methylphenol can be formylated using several well-established methods. The hydroxyl group is a powerful ortho, para-director for electrophilic aromatic substitution. In the 2-Bromo-6-methylphenol intermediate, both ortho positions (C2 and C6) are blocked by the bromine and methyl substituents, respectively. Consequently, electrophilic attack and formylation will be directed exclusively to the para position (C4). This leads to the formation of 3-Bromo-5-hydroxy-4-methylbenzaldehyde .

Several classical and modern formylation reactions are applicable for this transformation.

Key Formylation Methodologies

Reimer-Tiemann Reaction This reaction employs chloroform (B151607) (CHCl₃) and a strong base, such as sodium hydroxide (B78521) (NaOH), to achieve ortho-formylation of phenols. wikipedia.orgbyjus.com The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), generated in situ from chloroform. wikipedia.orgbyjus.comambeed.com The phenoxide ion attacks the dichlorocarbene, and after hydrolysis of the resulting dichloromethyl intermediate, the aldehyde is formed. wikipedia.org The reaction is typically conducted in a biphasic solvent system and may require heating to initiate. wikipedia.orgbyjus.com

Duff Reaction The Duff reaction is a formylation method specific to phenols, utilizing hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium like trifluoroacetic acid (TFA) or glycerol. wikipedia.orgsemanticscholar.org The reaction proceeds through an initial aminomethylation at the position ortho to the hydroxyl group, followed by an intramolecular redox reaction and subsequent hydrolysis to yield the aldehyde. wikipedia.org While generally favoring ortho-substitution, the reaction can provide para-substituted products if the ortho positions are blocked, as is the case with the 2-bromo-6-methylphenol intermediate. wikipedia.orgthieme-connect.com

Magnesium Chloride-Mediated Formylation A high-yielding and regioselective method for the ortho-formylation of phenols involves the use of anhydrous magnesium chloride, an amine base like triethylamine (B128534) (Et₃N), and paraformaldehyde. orgsyn.orgresearchgate.net This method, often called the Hofsløkken-Skattebøl formylation, gives exclusively ortho-formylation and is noted for its efficiency and applicability to large-scale preparations. orgsyn.org However, for a substrate where both ortho positions are blocked, its utility would be limited unless para-formylation can be induced under modified conditions.

Vilsmeier-Haack Reaction The Vilsmeier-Haack reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. ijpcbs.comwikipedia.orgorganic-chemistry.org The active electrophile is a chloroiminium ion. wikipedia.org While highly effective for many activated systems, including phenols and anilines, the regioselectivity must be considered for substituted substrates. ijpcbs.comwikipedia.org The reaction of the Vilsmeier reagent with the phenolic intermediate would lead to an iminium ion, which is hydrolyzed during workup to yield the final aldehyde. wikipedia.org

The table below summarizes the pertinent details for these potential formylation reactions on the 2-Bromo-6-methylphenol intermediate.

| Reaction Name | Key Reagents | Reactive Electrophile | Typical Conditions | Expected Product from 2-Bromo-6-methylphenol | Citation |

|---|---|---|---|---|---|

| Reimer-Tiemann Reaction | CHCl₃, NaOH (aq) | Dichlorocarbene (:CCl₂) | Biphasic system, heat (e.g., ~60-70°C) | 3-Bromo-5-hydroxy-4-methylbenzaldehyde | wikipedia.orgbyjus.comlearncbse.in |

| Duff Reaction | Hexamine, Acid (Glycerol or TFA) | Iminium Species from Hexamine | Heat (e.g., ~100-150°C) | 3-Bromo-5-hydroxy-4-methylbenzaldehyde | wikipedia.orgsemanticscholar.orgthieme-connect.com |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Vilsmeier Reagent (Chloroiminium ion) | 0°C to heat, followed by aqueous hydrolysis | 3-Bromo-5-hydroxy-4-methylbenzaldehyde | ijpcbs.comwikipedia.orgrsc.org |

| Titanium-Mediated Formylation | Cl₂CHOMe, TiCl₄ | Dichloromethyl methyl ether complex | DCM, 0°C, inert atmosphere | 3-Bromo-5-hydroxy-4-methylbenzaldehyde | nih.gov |

Reaction Mechanisms and Mechanistic Investigations

Detailed Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. libretexts.org The reaction proceeds via a two-step mechanism involving the initial attack of an electrophile on the electron-rich aromatic ring, followed by the restoration of aromaticity. libretexts.orgmsu.edu

In many electrophilic aromatic substitution reactions, such as halogenation, the electrophile is not reactive enough to attack the stable aromatic ring directly. masterorganicchemistry.com For instance, molecular bromine (Br₂) requires activation to serve as an effective electrophile for benzene derivatives. libretexts.org This activation is typically achieved using a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com

The Lewis acid interacts with the brominating agent (e.g., Br₂), polarizing the Br-Br bond and making one of the bromine atoms significantly more electrophilic. masterorganicchemistry.com This complexation generates a potent electrophilic species, sometimes represented as Br⁺, which is then capable of attacking the nucleophilic benzene ring. msu.edu This initial activation is the rate-determining step for the generation of the active electrophile, which is crucial for the substitution to proceed. libretexts.org While highly activated rings like anisole (B1667542) (methoxybenzene) can sometimes be brominated under milder conditions without a strong catalyst, the presence of a deactivating bromo group on 1-bromo-3-methoxy-2-methylbenzene makes Lewis acid catalysis relevant for further substitutions. msu.edulibretexts.org

In this intermediate, one carbon atom of the ring becomes sp³-hybridized and bonded to both a hydrogen atom and the new electrophile, while the positive charge is delocalized over the remaining five sp²-hybridized carbon atoms through resonance. libretexts.orglibretexts.org The stability of this arenium ion is a key factor in determining the reaction rate. libretexts.org The sigma complex is not subject to rearrangement due to its resonance stabilization. libretexts.org

The reaction concludes with a fast step in which a weak base, such as the [FeBr₄]⁻ complex formed during catalysis, removes a proton from the sp³-hybridized carbon. libretexts.org This deprotonation restores the sp² hybridization and the stable aromatic π system, yielding the substituted product. libretexts.org

The existing substituents on the benzene ring profoundly influence both the rate of reaction and the regioselectivity (orientation) of the incoming electrophile. libretexts.orgunizin.org This is due to a combination of inductive and resonance effects, which alter the electron density of the ring, and steric effects, which can hinder attack at certain positions. libretexts.orglumenlearning.com

Electronic Effects : Substituents are classified as either activating or deactivating. Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease it. lumenlearning.comminia.edu.eg

Methoxy (B1213986) Group (-OCH₃) : This is a strongly activating, ortho-, para-directing group. libretexts.orgminia.edu.eg Although oxygen is highly electronegative and withdraws electron density inductively (-I effect), its non-bonding electron pairs can be donated to the ring via resonance (+R effect). libretexts.orglumenlearning.com This resonance effect is dominant, enriching the electron density at the ortho and para positions and strongly stabilizing the sigma complex when attack occurs at these sites. libretexts.orgminia.edu.eg

Methyl Group (-CH₃) : This is a weakly activating, ortho-, para-directing group. minia.edu.eg It donates electron density primarily through an inductive effect (+I effect) and hyperconjugation, stabilizing the carbocation intermediate during ortho and para attack. libretexts.orglibretexts.org

Bromo Group (-Br) : Halogens are a unique class, being deactivating yet ortho-, para-directing. unizin.org The high electronegativity of bromine causes it to withdraw electron density inductively (-I effect), making the ring less nucleophilic and thus deactivating it toward electrophilic attack. libretexts.org However, like the methoxy group, bromine has lone pairs of electrons that can be donated through resonance (+R effect) to stabilize the positive charge in the sigma complex for ortho and para attack. minia.edu.eg

For this compound, the powerful activating and directing effect of the methoxy group is dominant. It will primarily direct incoming electrophiles to its ortho position (C4) and para position (C6). The methyl group also directs to these same positions. However, the position between the methoxy and methyl groups (C2) is already substituted with bromine, and the other ortho position to the methyl group (C1) is also substituted. Steric hindrance from the existing methyl and bromo groups will likely influence the ratio of substitution at the C4 versus the C6 position.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | +I (Donating) | N/A (Hyperconjugation) | Weakly Activating | Ortho, Para |

| -Br (Bromo) | -I (Withdrawing) | +R (Donating) | Weakly Deactivating | Ortho, Para |

Organometallic Catalysis Reaction Mechanisms

Aryl bromides like this compound are excellent substrates for a wide variety of organometallic cross-coupling reactions. These processes, often catalyzed by palladium complexes, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, generally proceed through a common catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states. nobelprize.orgyoutube.com The cycle for a generic cross-coupling reaction (e.g., Suzuki coupling) can be broken down into three fundamental steps:

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide (this compound). nobelprize.orgnih.gov This step oxidizes the palladium from Pd(0) to Pd(II), forming an organopalladium(II) complex. youtube.com

Transmetalation : In this step, the organic group from a second reagent (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium(II) complex, displacing the halide. nobelprize.org This brings both organic coupling partners together on the same palladium center.

Reductive Elimination : The final step involves the coupling of the two organic groups attached to the palladium center. youtube.com This forms the new C-C bond in the final product and reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle. nobelprize.orgyoutube.com

This catalytic cycle allows for the reaction to proceed with only a small amount of the palladium catalyst. nobelprize.org

| Step | Description | Change in Pd Oxidation State |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the Ar-Br bond. | 0 → +2 |

| Transmetalation | An organic group (R') from an organometallic reagent (R'-M) replaces the bromide on the palladium complex. | No Change (+2) |

| Reductive Elimination | The two organic groups (Ar and R') couple and are released from the palladium, forming the final product. | +2 → 0 |

Radical Scavenging and Decomposition Pathways

Aromatic compounds containing methoxy groups have been investigated for their antioxidant and radical scavenging properties. researchgate.netresearchgate.net The methoxy group is an electron-donating group, which can influence the ability of the aromatic ring to stabilize radicals. While phenolic hydroxyl groups are the primary contributors to the radical scavenging activity of many natural antioxidants, the methoxy group can also play a significant role. mdpi.comwikipedia.org

For this compound, two potential mechanisms for radical scavenging can be considered. The first involves the stabilization of a radical cation. An attacking radical can remove an electron from the π-system of the benzene ring, forming an aryl radical cation. The electron-donating nature of the methoxy group can help to delocalize the positive charge and the unpaired electron, thereby stabilizing this intermediate. nih.gov

A second potential mechanism is through hydrogen atom transfer (HAT) from the C–H bonds of the methoxy group itself. The bond dissociation energy (BDE) of these C–H bonds is a critical factor. Radicals can abstract a hydrogen atom from the methoxy group, quenching the initial radical and forming a new carbon-centered radical on the methoxy moiety. The stability of this resulting radical influences the favorability of this pathway. wikipedia.org Studies on other methoxy-substituted compounds suggest that this pathway is plausible, especially in non-polar environments. nih.gov

The radical chemistry of aryl ethers often involves hydrogen atom abstraction as an initial step. In this compound, H-atoms can be abstracted from either the methoxy group or the ring's methyl group. The resulting radical can then undergo subsequent reactions, including isomerization.

Isomerization processes in ether radicals are well-documented, particularly in combustion and atmospheric chemistry. nih.gov For an aryl ether, a common isomerization pathway involves an intramolecular hydrogen shift. For example, if a radical is formed on the aromatic ring, a hydrogen atom from the methoxy group could migrate to the ring, resulting in an isomeric radical structure. The thermodynamics and kinetics of such shifts are governed by the stability of the transition state and the resulting radical. Isomerization can also be catalyzed by acids or bases, which can facilitate proton transfer steps and alter the reaction pathway. acs.orgrsc.org In some cases, isomerization can be highly stereoselective. acs.orgresearchgate.net

Following the formation of a radical on the carbon atom adjacent to the ether oxygen (the α-carbon, which in this case is the methyl of the methoxy group), a β-scission reaction can occur. This is a common decomposition pathway for ethers and is a key reaction in the thermal degradation of complex biopolymers like lignin, which is rich in aryl ether linkages. rsc.orgnih.govosti.govkyoto-u.ac.jp

In the case of the radical formed on the methoxy group of this compound, the β-scission reaction would involve the cleavage of the bond between the ether oxygen and the aromatic ring (an O-Ar bond). This is generally a strong bond. A more likely β-scission event in related, more complex aryl ethers involves cleavage of a C-C or C-O bond that is in the β-position relative to the radical center. For the simple methoxy group, the primary radical decomposition pathway following H-abstraction would be reactions with other molecules (e.g., O₂) or other radicals. However, in pyrolysis studies of related model compounds, cleavage of the aryl-ether bond is a dominant reaction, leading to the formation of a phenol (B47542) (or phenoxy radical) and a methyl radical. nih.govkyoto-u.ac.jpresearchgate.net This process is often facilitated by high temperatures or catalytic activity.

Electrochemical Reaction Mechanisms

The electrochemical behavior of this compound is dictated by its two primary functional groups susceptible to redox processes: the bromo substituent and the methoxy-activated aromatic ring.

The primary cathodic process is the reductive cleavage of the carbon-bromine (C-Br) bond. The electrochemical reduction of aromatic halides can proceed through two main mechanisms: a stepwise pathway or a concerted pathway. uantwerpen.be In the stepwise mechanism, a single electron is transferred to the molecule to form a radical anion intermediate. This radical anion is transient and rapidly undergoes cleavage of the C-Br bond to yield an aryl radical and a bromide anion. The aryl radical is then further reduced at the electrode surface to form a carbanion, which is subsequently protonated by a proton source in the medium to give the debrominated product, 3-methoxy-2-methyltoluene. uantwerpen.be

In the concerted mechanism, the electron transfer and the C-Br bond cleavage occur in a single step, without the formation of an intermediate radical anion. This pathway is often favored for aryl halides where the radical anion is less stable. uantwerpen.be The specific mechanism depends on factors such as the electrode material, the solvent, and the structure of the aromatic halide. uantwerpen.betsijournals.com

The primary anodic process involves the oxidation of the electron-rich aromatic ring, which is activated by the electron-donating methoxy group. nih.gov The oxidation of methoxybenzenes typically occurs via a one-electron transfer to form a radical cation. acs.orgbeilstein-journals.org This radical cation is the key intermediate that can undergo several subsequent reactions. It can dimerize or polymerize, or it can react with nucleophiles present in the electrochemical medium. For example, in the presence of methanol (B129727) as a solvent/nucleophile, further oxidation and reaction can lead to the formation of quinone acetals. nih.govnih.gov In aqueous media, the reaction can lead to the formation of quinones. nih.gov The presence of the bromo and methyl substituents will influence the oxidation potential and the regioselectivity of any subsequent follow-up reactions. acs.orgacs.org

| Electrochemical Process | Mechanism | Key Intermediates | Potential Products |

|---|---|---|---|

| Cathodic Reduction | Stepwise or Concerted C-Br bond cleavage. uantwerpen.be | Radical anion, Aryl radical. uantwerpen.be | 3-methoxy-2-methyltoluene, Bromide ion. |

| Anodic Oxidation | One-electron transfer from the aromatic ring. acs.orgbeilstein-journals.org | Aryl radical cation. nih.gov | Quinones, Dimers/Polymers, Quinone acetals (in alcohol). nih.govnih.gov |

Regioselective Arene C–H Alkylation Mechanisms via Photoredox Catalysis

The direct alkylation of arene C-H bonds is a highly desirable transformation in organic synthesis. Organic photoredox catalysis has enabled the development of methods for the regioselective C-H alkylation of arenes, including electron-rich systems like this compound, without the need for transition metals. nih.gov

A proposed mechanism for this transformation involves the generation of an arene cation radical from the substrate through single-electron transfer to an excited photoredox catalyst. nih.gov This radical cation then engages in a formal C-H functionalization reaction with a diazoacetate derivative. Unlike traditional methods that proceed through metallocarbene intermediates, this pathway does not involve a carbene. Experimental and computational studies support a mechanism involving the cyclopropanation of the arene cation radical, followed by an oxidative ring-opening to furnish the sp²-sp³ coupled product with moderate to good regioselectivity. nih.gov This approach is compatible with a variety of aromatic substrates and diazo compounds. nih.gov

Table 2: Key Intermediates in Photoredox-Catalyzed Arene C-H Alkylation

| Intermediate | Role in the Catalytic Cycle |

| Excited Photocatalyst | Initiates the reaction by abstracting an electron from the arene. |

| Arene Radical Cation | The reactive species that undergoes C-H functionalization. |

| Cyclopropanated Radical Cation | Formed from the reaction of the arene radical cation with the diazo compound. |

| Alkylated Product | Generated after oxidative ring-opening of the cyclopropanated intermediate. |

Stepwise Mechanism of Bromination by Hypervalent Iodine Reagents

A mild, metal-free method for the bromination of arenes has been developed using a combination of bis(trifluoroacetoxy)iodobenzene (PIFA) and trimethylsilyl (B98337) bromide (TMSBr). csic.es This method is particularly effective for activated arenes and offers high para-selectivity. csic.es For a substrate like this compound, which already contains a bromine atom, this reaction would likely lead to further bromination at an activated position.

Density functional theory (DFT) calculations on methoxybenzene as a model system have shed light on the stepwise mechanism of this reaction. The in situ-formed dibromo(phenyl)-λ3-iodane (PhIBr2) is proposed as the reactive intermediate. csic.es The mechanism involves a double bromine addition to the aromatic ring, followed by a type II dyotropic reaction that leads to the concomitant re-aromatization of the ring and formation of the brominated product. csic.esbeilstein-journals.org The rate-limiting step is the formation of the C-Br bond at the para position relative to the activating methoxy group. beilstein-journals.org This is due to an electrostatic stabilization between the methoxy group and the second bromine atom. beilstein-journals.org The subsequent trans-1,4-dibromo intermediate undergoes a dyotropic rearrangement, driven by the restoration of aromaticity, to yield the final product. beilstein-journals.org

Table 3: Mechanistic Steps in Hypervalent Iodine-Mediated Bromination

| Step | Description |

| 1. Formation of PhIBr2 | PIFA reacts with TMSBr to generate the active brominating agent, PhIBr2. |

| 2. Double Bromine Addition | The arene undergoes a double bromine addition from PhIBr2 to form a non-aromatic dibromo intermediate. |

| 3. Dyotropic Rearrangement | A type II dyotropic reaction occurs, involving the migration of a bromine atom and a proton. |

| 4. Re-aromatization | The molecule re-aromatizes to yield the final brominated arene product. |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structures

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 1-Bromo-3-methoxy-2-methylbenzene, both ¹H and ¹³C NMR spectroscopy provide critical data for its structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the methyl protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom. The protons on the aromatic ring would likely appear as multiplets in the range of δ 6.5-7.5 ppm. The methoxy group protons would typically be observed as a sharp singlet around δ 3.8 ppm, and the methyl group protons would also present as a singlet at approximately δ 2.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. For this compound, eight distinct signals would be anticipated, corresponding to the eight carbon atoms in unique chemical environments. The carbon attached to the bromine atom would be expected to have a chemical shift in the range of 110-120 ppm. The carbons of the aromatic ring would resonate between 110 and 160 ppm, with the carbon attached to the methoxy group appearing at the higher end of this range. The methoxy carbon itself would likely appear around 55-60 ppm, and the methyl carbon would be found further upfield, typically in the range of 15-25 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 (multiplets) | 110 - 140 |

| Aromatic C-Br | - | 110 - 120 |

| Aromatic C-OCH₃ | - | 155 - 160 |

| Aromatic C-CH₃ | - | 125 - 135 |

| Methoxy (-OCH₃) | ~3.8 (singlet) | 55 - 60 |

| Methyl (-CH₃) | ~2.2 (singlet) | 15 - 25 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C-H stretching of the methyl and methoxy groups would appear in the 2850-2960 cm⁻¹ range. The C-O stretching of the aryl ether is a key indicator and typically gives a strong absorption band between 1200 and 1275 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching frequency is generally found in the fingerprint region, at lower wavenumbers, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the benzene (B151609) ring, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum.

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkyl C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aryl C-O | Stretching | 1200 - 1275 |

| C-Br | Stretching | 500 - 600 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of this compound is 201.06 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 201 and an M+2 peak of similar intensity at m/z 203, which is characteristic of the presence of a bromine atom due to its two isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance. Common fragmentation pathways for this molecule would likely involve the loss of a methyl group (CH₃) from the methoxy group, leading to a fragment at m/z 186/188. Another possible fragmentation is the loss of a bromine atom, resulting in a peak at m/z 122. Further fragmentation of the aromatic ring structure would also be observed.

While not directly on this compound, studies on the unimolecular fragmentation of metastable anisole (B1667542) dications using tandem-mass spectrometry provide insights into the fragmentation behavior of related structures. These studies reveal that the primary fragmentation channel often corresponds to the elimination of a methyl ion. Another significant pathway involves the loss of a neutral carbon monoxide (CO) molecule, which incorporates a carbon atom from the phenyl ring. The substitution pattern on the anisole dication influences the preferred fragmentation pathway. For instance, ortho- and para-substituted anisole dications preferentially undergo methyl ion elimination, whereas meta-substitution favors the loss of CO.

UV-Vis Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the ultraviolet region. The benzene ring is a chromophore, and its absorption is influenced by the attached substituents. The methoxy group, being an auxochrome, can cause a bathochromic shift (a shift to longer wavelengths) of the benzene absorption bands. Typically, substituted benzenes show a strong absorption band around 200-220 nm (the E2-band) and a weaker, more structured band between 250 and 280 nm (the B-band). The presence of the bromine atom and the methoxy and methyl groups would be expected to shift these bands to slightly longer wavelengths compared to unsubstituted benzene.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and predicting the reactivity of molecules like 1-bromo-3-methoxy-2-methylbenzene. By calculating the electron density, DFT methods can determine the ground-state energy, molecular geometry, and a host of other properties that dictate the compound's chemical behavior.

Molecular Electrostatic Potential (MEP) maps are a valuable tool derived from DFT calculations for predicting the regioselectivity of chemical reactions. These maps illustrate the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map would show regions of negative potential (typically colored red and yellow) and positive potential (colored blue and green). The electron-donating methoxy (B1213986) group (-OCH₃) significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to it. The oxygen atom of the methoxy group itself would represent a site of high negative potential, making it a likely point of interaction for electrophiles. Conversely, the electron-withdrawing nature of the bromine atom creates a region of positive potential, known as a σ-hole, along the C-Br bond axis. The hydrogen atoms of the methyl group and the aromatic ring also exhibit positive potential.

This distribution allows for the prediction of regioselectivity in electrophilic aromatic substitution reactions. Electrophiles will preferentially attack the electron-rich areas of the benzene (B151609) ring that are activated by the methoxy group and, to a lesser extent, the methyl group. The negative potential regions are associated with electrophilic reactivity, while the positive potential regions are linked to nucleophilic reactivity. khanacademy.org

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The energy and spatial distribution of these orbitals are critical for understanding chemical reactions.

In this compound, the HOMO is the orbital from which an electron is most easily removed, and it is associated with the molecule's nucleophilic character. DFT calculations would show the HOMO localized primarily on the π-system of the electron-rich benzene ring, with significant contributions from the positions activated by the methoxy and methyl groups. The location of the largest lobes of the HOMO indicates the most probable sites for electrophilic attack. The LUMO, conversely, is the orbital that most readily accepts an electron, representing the molecule's electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. libretexts.orglibretexts.org A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations provide quantitative values for these energies, allowing for a correlation between electronic structure and observed reactivity.

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.90 | Indicator of chemical reactivity and stability |

The substituents on the benzene ring not only influence its electronic properties but also exert steric effects that can significantly impact reactivity. In this compound, the methyl group at the C2 position and the methoxy group at the C3 position create steric bulk around the molecule.

This steric hindrance can impede the approach of reactants to adjacent sites on the aromatic ring. For instance, an electrophilic attack at the C4 position might be favored over the C2 position (which is also activated) partly due to the reduced steric congestion. stackexchange.com

In the context of polymerization, steric hindrance plays a critical role. If this compound were used as a monomer, the bulky substituents would influence the accessibility of the reactive sites, thereby affecting the rate of polymerization and the regioselectivity of monomer insertion. libretexts.org Furthermore, the steric interactions between monomer units in the resulting polymer chain would affect its properties, such as thermal stability and chain mobility. Bulky side groups can restrict chain movement, potentially leading to a higher glass transition temperature. hhu.de

Kinetic Isotope Effect (KIE) Studies for Mechanistic Elucidation

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining whether a specific C-H bond is broken in the rate-determining step of a reaction. This is achieved by comparing the reaction rate of a normal substrate with that of its deuterated analogue (where hydrogen is replaced by deuterium).

In the context of electrophilic aromatic substitution (EAS), the mechanism generally involves two steps: (1) the rate-determining attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex), and (2) the rapid loss of a proton from the sigma complex to restore aromaticity. libretexts.orguci.edu

Because the C-H bond is broken after the slow step, there is typically no significant primary KIE observed for most EAS reactions, such as bromination (i.e., the rate for the deuterated and non-deuterated compounds is the same, kH/kD ≈ 1). libretexts.org The absence of a KIE for a reaction involving this compound would provide strong evidence that the cleavage of the aromatic C-H bond is not rate-limiting. libretexts.orgmasterorganicchemistry.com However, in some specific cases, such as sulfonation, a KIE can be observed, which indicates that under certain conditions, the deprotonation step can become rate-determining. stackexchange.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can gain detailed insights into how molecules pack together in the solid state.

For this compound, a Hirshfeld analysis would reveal the nature and relative importance of different non-covalent interactions. The analysis generates a 3D surface and a 2D "fingerprint plot," which summarizes all the intermolecular contacts. Given the functional groups present, the most significant interactions would likely be:

H···H contacts: Typically the most abundant type of contact, arising from the interactions between hydrogen atoms on neighboring molecules. nih.gov

Br···H/H···Br contacts: These represent interactions between the bromine atom of one molecule and hydrogen atoms of adjacent molecules. researchgate.net

O···H/H···O contacts: These are hydrogen bond-like interactions involving the oxygen atom of the methoxy group and nearby hydrogen atoms.

C···H/H···C contacts: These are indicative of C-H···π interactions, where a hydrogen atom interacts with the electron cloud of the aromatic ring. nih.gov

Br···Br contacts: Halogen bonding between bromine atoms on adjacent molecules might also contribute to the crystal packing. researchgate.net

The percentage contributions of these contacts provide a quantitative measure of their role in stabilizing the crystal structure. researchgate.net

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H···H | ~50 - 60% |

| Br···H/H···Br | ~12 - 18% |

| O···H/H···O | ~8 - 12% |

| C···H/H···C | ~8 - 15% |

| Br···C/C···Br | ~1 - 2% |

| Br···Br | <1% |

Molecular Conformation and Rotamer Stability Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformations or rotamers, that arise from rotation about single bonds. libretexts.org For this compound, the most significant conformational freedom involves the rotation of the methyl group of the -OCH₃ substituent around the C(aryl)-O bond.

The stability of different rotamers is determined by a balance of electronic and steric effects. Computational studies on analogous compounds, such as 1,3-dimethoxybenzene, show that the molecule can adopt several planar or near-planar conformations. hhu.deresearchgate.netru.nl For this compound, the key dihedral angle would be C2-C3-O-C(methyl).

Planar Conformations: A conformation where the methyl group of the methoxy substituent lies in the plane of the benzene ring could be a stable energy minimum. However, there would be two such planar forms: one where the methyl group is oriented away from the C2-methyl group (anti) and one where it is oriented towards it (syn).

Steric Clash: The syn-planar conformation would likely be destabilized due to a significant steric clash between the methoxy's methyl group and the adjacent C2-methyl group. Therefore, the anti-planar conformer is expected to be more stable.

Non-Planar Conformations: It is also highly probable that the lowest energy conformation is one where the methoxy group is twisted out of the plane of the ring to alleviate steric strain with the ortho-methyl substituent. researchgate.net

Computational energy profiling can map the potential energy surface as a function of this rotation, identifying the lowest energy conformers and the energy barriers to interconversion between them. Studies on ortho-substituted anisoles have shown that such steric interactions consistently influence the preferred orientation of the methoxy group. researchgate.net

Advanced Applications in Chemical Synthesis

Role as Versatile Synthetic Intermediates in Organic Synthesis

1-Bromo-3-methoxy-2-methylbenzene, also known as 3-bromo-2-methylanisole, is a highly useful intermediate in organic synthesis. Its utility stems from the distinct reactivity of its functional groups. The bromine atom can be readily substituted or used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The methoxy (B1213986) and methyl groups influence the reactivity of the benzene (B151609) ring and can be modified in later synthetic steps.

This compound serves as a precursor in a variety of chemical transformations. For instance, it can undergo reactions to introduce other functional groups onto the aromatic ring, which is a key step in building more complex molecular architectures. The presence of the bromine atom allows for its participation in well-established reactions such as Grignard reagent formation, Suzuki coupling, and Buchwald-Hartwig amination. These reactions are fundamental in modern organic chemistry for creating intricate molecules from simpler starting materials.

Strategies in Total Synthesis of Complex Natural Products and Bioactive Molecules

The synthesis of complex natural products and bioactive molecules often involves a multi-step process where each component of the final molecule is carefully assembled. This compound can be a crucial starting material or intermediate in these lengthy synthetic routes. Its structure provides a scaffold upon which chemists can build, adding complexity and functionality step-by-step.

Precursors for Antitumor, Antibacterial, and Antiviral Agents

While direct evidence of this compound as a direct precursor to commercially available antitumor, antibacterial, or antiviral agents is not extensively documented in publicly available literature, its structural elements are pertinent to these fields. Aromatic compounds containing bromine and methoxy groups are common in medicinal chemistry. The bromine atom can act as a handle for introducing other functionalities or can itself contribute to the biological activity of the final molecule. The methoxy group can influence the molecule's solubility and how it is metabolized in the body. For example, related brominated and methoxylated phenols have been isolated from marine organisms and have shown significant biological activities, including enzyme inhibition and cytotoxicity. semanticscholar.org

Intermediate for Specific Agricultural Chemicals (e.g., Methoxyfenozide)

A notable application of a derivative of this compound is in the synthesis of the insecticide Methoxyfenozide. nih.govbcpcpesticidecompendium.org Methoxyfenozide is a diacylhydrazine insecticide that works by mimicking the insect molting hormone, 20-hydroxyecdysone. nih.gov The synthesis of Methoxyfenozide involves the coupling of a substituted benzoic acid with a substituted benzohydrazide. nih.gov The 3-methoxy-2-methylbenzoyl portion of the Methoxyfenozide molecule is derived from 3-methoxy-2-methylbenzoic acid, which can be synthesized from this compound through carboxylation of its Grignard reagent. nih.govbcpcpesticidecompendium.org This insecticide is effective against a wide range of caterpillar pests. nih.gov

Advanced Materials Science Applications

The utility of this compound extends beyond the life sciences into the realm of materials science. The reactivity of the bromine atom makes it a candidate for incorporation into larger molecular structures, including polymers.

Utilization in Polymerization Processes (as Monomer or Cross-linking Agent)

While specific examples of this compound being used as a monomer or cross-linking agent in large-scale commercial polymerization processes are not widely reported, its chemical properties suggest potential in this area. The bromo-functional group can be converted into a polymerizable group, such as a vinyl group or an epoxide. Alternatively, it could be used in polycondensation reactions. The rigidity of the benzene ring could impart desirable thermal or mechanical properties to a resulting polymer. In principle, it could also be used as a cross-linking agent to link polymer chains together, thereby modifying the properties of the material.

Development of Tailored Coatings and Adhesives

The development of high-performance coatings and adhesives often relies on the synthesis of specialized polymers and resins. While this compound is not directly used in coating and adhesive formulations, its structural motifs are relevant to the synthesis of key components. Specifically, derivatives of this compound, such as hydroquinones, are valuable intermediates in the polymer industry.

Hydroquinone (B1673460) and its derivatives are utilized as antioxidants, polymerization inhibitors, and intermediates in the production of materials like paints and adhesives. nih.gov The core structure of this compound, being a substituted anisole (B1667542), can be chemically transformed into hydroquinone-like structures through processes such as electrochemical hydroxylation. The resulting dihydroxybenzene derivatives can then be incorporated into polymer chains, for example, as monomers for polyesters or polyurethanes. The substitution pattern on the aromatic ring can be exploited to fine-tune the properties of the final polymer, such as thermal stability, adhesion, and chemical resistance, leading to the creation of tailored coatings and adhesives for specific industrial needs.

Electrochemical and Photoredox Catalysis Applications